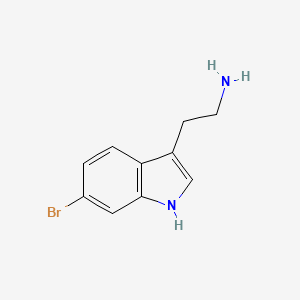

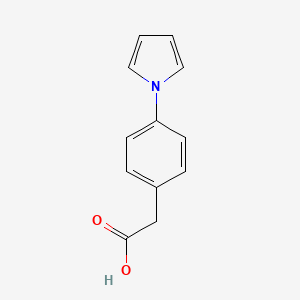

2-(6-bromo-1H-indol-3-il)etanamina

Descripción general

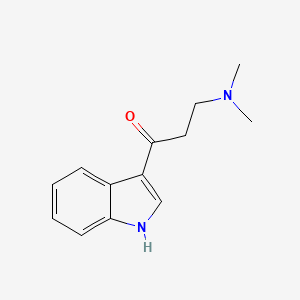

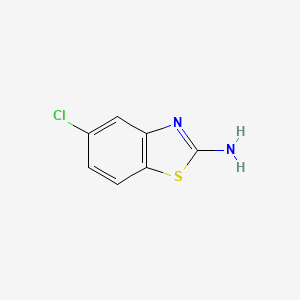

Descripción

2-(6-bromo-1H-indol-3-yl)ethanamine (2-Bromo-Indole) is an organic compound belonging to the indole family of compounds. It is a colorless solid that is soluble in most organic solvents. The compound has attracted attention from the scientific community due to its diverse range of applications. It is used as a building block for the synthesis of a variety of drugs, as a fluorescent dye for the detection of proteins, and as a starting material for the synthesis of other organic compounds.

Aplicaciones Científicas De Investigación

Adyuvante antibiótico y agente anti-biopelícula

El compuesto se ha probado para su posible uso como adyuvante antibiótico y agente anti-biopelícula contra Staphylococcus aureus . Mostró actividad antimicrobiana y permitió una reducción significativa en la concentración inhibitoria mínima (MIC) de oxacilina para la cepa clínica MRSA . Además, inhibió la formación de biopelículas de S. cepas aureus .

Potencial anticorrosión

Un derivado del compuesto, Dietil 4-(5-bromo-1H-indol-3-il)-2,6-dimetil-1,4-dihidropiridina-3,5-dicarboxilato, ha sido evaluado por su potencial anticorrosión . El compuesto mostró una disminución sustancial en las tasas de corrosión con concentraciones ascendentes .

Propiedades antimicrobianas

El mismo derivado también exhibió poder antimicrobiano contra un espectro de patógenos bacterianos y fúngicos . Superó a la gentamicina en las pruebas antimicrobianas, mostrando una eficacia superior contra todos los patógenos probados .

Capacidades antioxidantes

El potencial antioxidante del compuesto se cuantificó utilizando el ensayo de eliminación de radicales libres DPPH . Se encontró que tiene un potencial antioxidante significativo .

Inhibidores de la reductasa de aldosa (ALR2) y la reductasa de aldehído (ALR1)

Los derivados del 1H-indol-3-carbaldehído, que incluyen el compuesto, se han evaluado como inhibidores de la reductasa de aldosa (ALR2) y la reductasa de aldehído (ALR1) .

Mecanismo De Acción

Target of Action

Similar compounds, such as bisindole alkaloids, have been shown to exhibit antimicrobial activity and inhibit biofilm formation inStaphylococcus aureus

Mode of Action

It’s worth noting that indole derivatives are known to interact with various biological targets through different mechanisms, such as reversible coordination . More research is needed to elucidate the specific interactions between this compound and its targets.

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological processes, suggesting that this compound may affect multiple pathways

Pharmacokinetics

The compound’s good stability in plasma, as indicated by related studies , suggests that it may have favorable bioavailability. Further pharmacokinetic studies are needed to confirm this.

Result of Action

Related compounds have been shown to exhibit antimicrobial activity and inhibit biofilm formation

Action Environment

It’s worth noting that the compound is stable at normal shipping temperatures and has a storage temperature of 2-8°c This suggests that temperature may be an important factor in its stability

Safety and Hazards

The safety information available indicates that “2-(6-bromo-1H-indol-3-yl)ethanamine” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Análisis Bioquímico

Biochemical Properties

2-(6-bromo-1H-indol-3-yl)ethanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. For instance, it has been shown to interact with strictosidine synthase, an enzyme involved in the biosynthesis of indole alkaloids . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of 2-(6-bromo-1H-indol-3-yl)ethanamine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the viability of human macrophage-like THP-1 cells, indicating its potential cytotoxic effects . Additionally, it can modulate cell signaling pathways, leading to changes in gene expression and metabolic activity.

Molecular Mechanism

At the molecular level, 2-(6-bromo-1H-indol-3-yl)ethanamine exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes and proteins, leading to changes in their conformation and activity. For instance, its interaction with strictosidine synthase involves binding to the enzyme’s active site, resulting in either inhibition or activation of the enzyme . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-(6-bromo-1H-indol-3-yl)ethanamine in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time

Dosage Effects in Animal Models

The effects of 2-(6-bromo-1H-indol-3-yl)ethanamine vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant cytotoxicity and adverse effects . Threshold effects have been noted, where a specific dosage range results in optimal therapeutic effects without significant toxicity. Exceeding this range can lead to detrimental effects on cellular and organismal health.

Metabolic Pathways

2-(6-bromo-1H-indol-3-yl)ethanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to indole alkaloid biosynthesis . The compound’s interactions with enzymes such as strictosidine synthase highlight its role in modulating metabolic processes and influencing the production of bioactive metabolites.

Transport and Distribution

The transport and distribution of 2-(6-bromo-1H-indol-3-yl)ethanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, influencing its bioavailability and therapeutic potential . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of 2-(6-bromo-1H-indol-3-yl)ethanamine plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall therapeutic effects.

Propiedades

IUPAC Name |

2-(6-bromo-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJWBINWUCHDRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10242378 | |

| Record name | Ethanamine, 2-(6-bromo-1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96624-18-9 | |

| Record name | Ethanamine, 2-(6-bromo-1H-indol-3-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096624189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-(6-bromo-1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

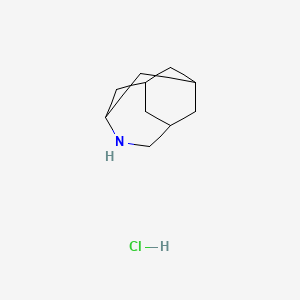

![4-Azatricyclo[4.3.1.13,8]undecane](/img/structure/B1265917.png)